2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
CAS No.: 1797224-84-0
Cat. No.: VC4651869
Molecular Formula: C21H20N4O2
Molecular Weight: 360.417
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797224-84-0 |
|---|---|
| Molecular Formula | C21H20N4O2 |
| Molecular Weight | 360.417 |
| IUPAC Name | 2-[1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C21H20N4O2/c22-13-15-4-3-9-23-21(15)27-17-7-10-25(11-8-17)20(26)12-16-14-24-19-6-2-1-5-18(16)19/h1-6,9,14,17,24H,7-8,10-12H2 |
| Standard InChI Key | NVEITEYCZZQDTE-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CC3=CNC4=CC=CC=C43 |
Introduction
The compound 2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in drug discovery and development. Its structure incorporates an indole moiety, a piperidine ring, and a nicotinonitrile group, suggesting possible biological activity due to the pharmacophoric nature of these functional groups.
Structural Details
2.1 Molecular Formula and Weight
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Molecular Formula: C20H20N4O2
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Molecular Weight: Approximately 348.4 g/mol
2.2 Chemical Structure
The compound consists of:
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An indole ring (a bicyclic structure with a benzene fused to a pyrrole).
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A piperidine ring (a six-membered nitrogen-containing heterocycle).
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A nicotinonitrile group (a pyridine derivative with a cyano group).
2.3 SMILES Notation
The SMILES representation is: C1CN(CCC1OC2=NC=CC=C2C#N)C(=O)CC3=CNC4=CC=CC=C34.
Synthesis Pathway
The synthesis of 2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile likely involves:
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Acetylation of the indole derivative to form an intermediate.
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Coupling of the acetylated indole with a piperidine derivative.
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Etherification to attach the nicotinonitrile group via an oxygen bridge.
This multi-step process requires precise control over reaction conditions to ensure the desired regioselectivity and yield.
Biological Significance
4.1 Potential Pharmacological Applications
The molecular features of this compound suggest it may interact with biological targets such as:
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Receptors: The indole group is known to mimic tryptophan, potentially binding to serotonin or melatonin receptors.
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Enzymes: The nitrile group could act as an electrophilic site for enzyme inhibition.
4.2 Hypothetical Activities
Based on its structure, the compound could exhibit:
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Anticancer activity due to its ability to interfere with cell signaling pathways.
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Neuroprotective effects by modulating neurotransmitter systems.
Analytical Data
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C20H20N4O2 |
| Molecular Weight | 348.4 g/mol |
| Melting Point | Not reported |
| Solubility | Likely soluble in organic solvents |
| Spectroscopic Features | Expected peaks in IR (C≡N stretch), NMR (aromatic protons, piperidine signals), and MS (molecular ion peak). |
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